molecular formula C18H22BrN3O3 B2794930 5-bromo-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)furan-2-carboxamide CAS No. 1049438-82-5

5-bromo-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)furan-2-carboxamide

Cat. No. B2794930
CAS RN: 1049438-82-5
M. Wt: 408.296
InChI Key: DFKPGJSPUDDAKN-UHFFFAOYSA-N
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Description

The compound “5-bromo-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)furan-2-carboxamide” belongs to the class of organic compounds known as 2-furanilides . These are aromatic heterocyclic compounds containing a furan ring that is substituted at the 2-position with an anilide .


Synthesis Analysis

The synthesis of similar compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters, utilizing a radical approach, has been reported . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .


Molecular Structure Analysis

The molecular structure of such compounds is often characterized by techniques such as mass spectra, 1HNMR, 13CNMR, and single X-Ray diffraction analysis . These techniques provide detailed information about the atomic arrangement and chemical bonds within the molecule .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve catalytic protodeboronation of alkyl boronic esters . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are often determined using various analytical techniques. For instance, the product is often purified by crystallization from 96% ethanol and characterized by 1 H NMR, 13 C NMR, IR, and HRMS spectra .

Scientific Research Applications

Neuroimaging and Receptor Study

  • This compound is used in the synthesis of PET tracers for serotonin 5-HT1A receptors. A study by (García et al., 2014) developed a derivative with high affinity and selectivity as a 5-HT1A receptor antagonist, showing promise for in vivo quantification of these receptors in neuropsychiatric disorders.

Radioligand Development

  • The compound has been utilized in creating radioligands for PET imaging, specifically targeting dopamine D3 receptors. A study by (Gao et al., 2008) synthesized carbon-11-labeled carboxamide derivatives for this purpose.

Pharmacological Research

  • It's used in studying the pharmacological properties of certain compounds. For instance, (Corradetti et al., 2005) characterized the properties of similar compounds using radioligand displacement and binding assays, as well as electrophysiological experiments.

CB1 Cannabinoid Receptors Study

  • Research by (Katoch-Rouse & Horti, 2003) demonstrated the use of a related compound in studying CB1 cannabinoid receptors in the brain via PET.

Analyzing 5-HT1A Receptor Ligands

  • A study by (Zhuang et al., 1998) focused on developing radioiodinated antagonists for in vivo imaging of 5-HT1A receptors.

Mechanism of Action

The mechanism of action of similar compounds often involves interactions with various biological targets. For instance, triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties . They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Safety and Hazards

The safety and hazards associated with similar compounds are often determined through various tests. For instance, some compounds have been classified as Acute Tox. 3 Oral 6.1D - Non-combustible, acute toxic Cat.3 / toxic hazardous materials .

Future Directions

The future directions in the research of similar compounds often involve the design and development of new pharmaceutical compounds . This includes researching the effects of synthetic, semi-synthetic, and natural biologically active substances based on molecular interactions in terms of molecular structure with triggered functional groups or the specific physicochemical properties . The aim is to develop novel and safe tailored drugs either by synthesizing new pharmaceuticals or improving the processes by which existing pharmaceuticals are made .

properties

IUPAC Name

5-bromo-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BrN3O3/c1-24-15-4-2-14(3-5-15)22-12-10-21(11-13-22)9-8-20-18(23)16-6-7-17(19)25-16/h2-7H,8-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFKPGJSPUDDAKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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